Dipotassium glucose-6-phosphate is a phosphorylated derivative of glucose, specifically the dipotassium salt of D-glucose 6-phosphate. This compound plays a crucial role in various biochemical pathways, including glycolysis and the pentose phosphate pathway. Its chemical formula is , and it is commonly used in scientific research and biochemistry.
Dipotassium glucose-6-phosphate can be sourced from various chemical suppliers, including Sigma-Aldrich and Chemsrc, where it is available in high purity for laboratory use. The compound is typically produced through enzymatic synthesis or chemical methods involving glucose and potassium phosphate .
The compound is classified under organic phosphates and sugar phosphates. It has a CAS number of 5996-17-8, which uniquely identifies it in chemical databases. Its classification as a dipotassium salt distinguishes it from other salts of glucose-6-phosphate, such as the disodium salt.
Dipotassium glucose-6-phosphate can be synthesized through several methods:
In industrial settings, large-scale fermentation processes may be employed, using genetically modified microorganisms that overproduce the necessary enzymes for glucose phosphorylation. The resulting broth is processed to isolate and purify dipotassium glucose-6-phosphate .
Dipotassium glucose-6-phosphate participates in several biochemical reactions:
These reactions are essential for metabolic processes and are facilitated by specific enzymes under controlled conditions.
Dipotassium glucose-6-phosphate primarily targets the enzyme glucose-6-phosphate dehydrogenase (G6PD). Upon entering cells, it undergoes phosphorylation at the sixth carbon, converting it into D-glucose 6-phosphate.
This compound acts as a metabolic hub connecting glycolysis, the pentose phosphate pathway, glycogen synthesis, and lipogenesis. It significantly influences cellular energy metabolism by regulating ATP levels and calcium ion storage within cells .
The compound exhibits stability under standard laboratory conditions but should be stored at low temperatures (−20°C) to maintain its integrity.
Dipotassium glucose-6-phosphate is widely used in scientific research for various applications:
Dipotassium glucose-6-phosphate (G6P) serves as a pivotal metabolic intermediate in both glycolysis and gluconeogenesis. In the liver, G6P acts as a sensor for nutrient availability, directing carbon flux toward storage or energy production. After glucose enters hepatocytes via GLUT2 transporters, glucokinase phosphorylates it to form G6P, trapping it intracellularly for further metabolism [1]. This phosphorylation is irreversible and regulated by insulin through the transcription factor SREBP1c, while glucagon inhibits it [1]. G6P allosterically regulates key enzymes: it activates glycogen synthase and inhibits glycogen phosphorylase, promoting glycogen storage postprandially [1] [6]. During fasting, G6P derived from glycogenolysis or gluconeogenesis is dephosphorylated by glucose-6-phosphatase (G6Pase), enabling glucose release into the bloodstream [1].
Table 1: Metabolic Fates of Glucose-6-Phosphate in Mammalian Cells
Pathway | Key Enzymes | Regulatory Mechanism | Functional Outcome |
---|---|---|---|
Glycogen Synthesis | Glycogen synthase | Activated by G6P | Glucose storage |
Glycolysis | Glucokinase, PFK-2/FBPase-2 | Insulin induction; G6P feedback inhibition | Pyruvate production for energy |
Gluconeogenesis | G6Pase | Glucagon induction; substrate availability | Endogenous glucose production |
De novo lipogenesis | ChREBP activation | Insulin and glucose co-activation | Fatty acid synthesis |
Disruptions in G6P homeostasis manifest in metabolic diseases. In type 2 diabetes, hyperglycemia elevates G6P, driving excessive de novo lipogenesis via ChREBP and SREBP1c, contributing to non-alcoholic fatty liver disease (NAFLD) [1]. Conversely, glycogen storage disease type I (GSDI) causes G6P accumulation due to G6Pase deficiency, leading to hypoglycemia and similar hepatic complications [1].
G6P channels into the pentose phosphate pathway (PPP) via glucose-6-phosphate dehydrogenase (G6PD), generating NADPH and ribose-5-phosphate. NADPH maintains redox homeostasis by reducing glutathione, while ribose-5-phosphate supports nucleotide synthesis [6] [9]. G6PD activity is regulated by cellular NADP⁺ levels, oxidative stress, and post-translational modifications. For instance, casein kinase 2 (CK2) phosphorylates G6PD at threonine-145 under ionizing radiation, enhancing NADP⁺ binding and NADPH production to counteract oxidative damage [2].
Table 2: Enzymes in the Oxidative Phase of the Pentose Phosphate Pathway
Enzyme | Reaction Catalyzed | Regulators | Pathological Significance |
---|---|---|---|
Glucose-6-phosphate dehydrogenase (G6PD) | G6P → 6-Phosphogluconolactone + NADPH | NADP⁺ (activator); Palmitoyl-CoA (inhibitor); CK2-mediated phosphorylation | G6PD deficiency linked to hemolytic anemia and reduced cancer risk |
6-Phosphogluconolactonase | Hydrolysis of 6-Phosphogluconolactone | Alkaline pH optimum | Overexpressed in HER2⁺ breast cancer |
6-Phosphogluconate dehydrogenase | 6-Phosphogluconate → Ribulose-5-P + NADPH | NADPH feedback inhibition | Promotes tumor growth and chemotherapy resistance |
Cancer cells exploit the PPP for biosynthetic precursors and redox control. G6PD and 6PGD are upregulated in tumors, with optimal activity at alkaline pH, matching the elevated cytoplasmic pH of cancer cells [7]. Inhibitors like 6-aminonicotinamide (targeting G6PD) and parietin (targeting 6PGD) sensitize cancer cells to oxidative stress and chemotherapy [7] [9]. Additionally, G6PD deficiency confers partial protection against malaria and cancer by limiting NADPH-dependent antioxidant defenses [7] [9].
Mycobacteria exhibit uniquely high intracellular G6P concentrations—17–130-fold greater than Escherichia coli or Bacillus megaterium—due to specialized adaptations in gluconeogenesis [3]. Key enzymes like fructose-1,6-bisphosphatase (Fbp) and phosphoenolpyruvate carboxykinase (Pck) show 10–25-fold higher activity in Mycobacterium smegmatis when grown on acetate or glycerol, funneling carbon toward G6P accumulation [3]. This metabolic rewiring supports cell wall biosynthesis (e.g., arabinogalactan) and redox defense.
The F420-dependent glucose-6-phosphate dehydrogenase (Fgd) is a mycobacterial-specific enzyme that uses the deazaflavin cofactor F420 instead of NADP⁺. Fgd oxidizes G6P to 6-phosphogluconolactone, producing F420H₂, which protects against oxidative stress [3] [5]. M. smegmatis fgd mutants display heightened sensitivity to plumbagin and menadione, confirming Fgd’s role in antioxidant defense [3]. Structural studies reveal that Fgd follows an ordered mechanism: F420 binds first, followed by G6P, with Glu109 protonating F420 during hydride transfer [5].
Carbohydrate ABC importers in mycobacteria further optimize G6P utilization. Pathogenic species like M. tuberculosis retain transporters such as LpqY/SugABC for trehalose uptake and UgpAEBC for glycerophospholipid scavenging, linking G6P metabolism to virulence [8]. The Rv2038c-41c system, exclusive to pathogenic mycobacteria, is upregulated under hypoxia and low pH, mimicking phagosomal conditions [8].
Table 3: G6P Utilization in Pathogenic vs. Non-pathogenic Bacteria
Metabolic Feature | Mycobacterium spp. | E. coli/B. megaterium | Functional Implications |
---|---|---|---|
Intracellular G6P concentration | 17–130-fold higher | Baseline levels | Supports cell wall biosynthesis and redox defense |
F420-dependent G6P oxidation | Present (Fgd enzyme) | Absent | Unique antioxidant mechanism |
Gluconeogenic enzyme activity | Fbp and Pck activity 10–25-fold higher | Standard activity | Enhanced carbon flux to G6P |
Carbohydrate ABC importers | Rv2038c-41c and UgpAEBC in pathogens | Broad substrate specificity | Virulence adaptation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7